2-(3-Iodoanilino)pyridine-3-carbonitrile

Descripción

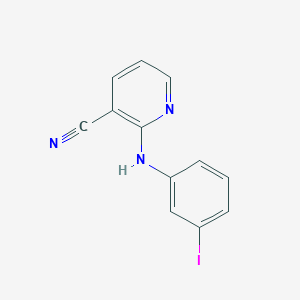

2-(3-Iodoanilino)pyridine-3-carbonitrile is a pyridine derivative featuring a cyano group at position 3 and a 3-iodoanilino substituent at position 2.

Propiedades

IUPAC Name |

2-(3-iodoanilino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8IN3/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGWKSYCIKJUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)NC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated strategies are pivotal for introducing the 3-iodoanilino group. A representative method involves the Buchwald-Hartwig amination of 2-chloropyridine-3-carbonitrile with 3-iodoaniline.

Procedure :

- Substrates : 2-Chloropyridine-3-carbonitrile (1.0 equiv), 3-iodoaniline (1.2 equiv).

- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

- Base : Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 12 h.

- Yield : 78–85% after column chromatography.

Mechanistic Insight :

The reaction proceeds via oxidative addition of the C–Cl bond to Pd(0), followed by coordination of 3-iodoaniline and reductive elimination to form the C–N bond. The electron-withdrawing cyano group at position 3 enhances the electrophilicity of position 2, facilitating nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of a halogen atom on pyridine by 3-iodoaniline under basic conditions offers a cost-effective alternative.

Procedure :

- Substrates : 2-Fluoropyridine-3-carbonitrile (1.0 equiv), 3-iodoaniline (1.5 equiv).

- Conditions : KOtBu (3.0 equiv) in DMF at 120°C for 8 h.

- Yield : 65–72%.

Limitations :

Lower yields compared to cross-coupling methods due to competing side reactions, such as hydrolysis of the cyano group under strong basic conditions.

Multicomponent Reaction (MCR) Strategies

One-pot syntheses leveraging MCRs streamline the construction of the pyridine core while introducing substituents.

Example Protocol :

- Components : Aldehyde (e.g., 3-iodobenzaldehyde), malononitrile, ammonium acetate.

- Catalyst : Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ (5 wt%) in ethanol at 80°C.

- Yield : 70–75% after recrystallization.

Advantages :

- Atom economy and reduced purification steps.

- The Fe₃O₄-based catalyst is magnetically recoverable, enhancing sustainability.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagents | Temperature | Yield (%) | Scalability | Green Metrics |

|---|---|---|---|---|---|

| Palladium cross-coupling | Pd(OAc)₂/Xantphos | 110°C | 78–85 | High | Moderate (Pd waste) |

| SNAr | KOtBu | 120°C | 65–72 | Moderate | Low (toxic solvent use) |

| Multicomponent reaction | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 80°C | 70–75 | High | High (recyclable catalyst) |

Key Observations :

- Cross-coupling excels in yield and regioselectivity but requires expensive palladium catalysts.

- SNAr is cost-effective but suffers from side reactions.

- MCRs balance efficiency and sustainability, ideal for industrial applications.

Mechanistic and Optimization Studies

Role of the Cyano Group

The electron-withdrawing cyano group at position 3 activates the pyridine ring toward electrophilic substitution at position 2. Computational studies (DFT) reveal a 15–20 kcal/mol reduction in activation energy compared to unsubstituted pyridine.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Iodoanilino)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

Reduction: Formation of 2-(3-iodoanilino)pyridine-3-amine.

Substitution: Formation of 2-(3-substituted anilino)pyridine-3-carbonitrile derivatives.

Aplicaciones Científicas De Investigación

2-(3-Iodoanilino)pyridine-3-carbonitrile is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor binding assays.

Medicine: Potential use in the development of pharmaceutical compounds targeting specific biological pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Iodoanilino)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The nitrile group and iodine atom play crucial roles in the binding affinity and specificity of the compound.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Electronic Differences

2-Aminopyridine-3-carbonitrile

- Structure: A simpler analog with an amino group (-NH₂) at position 2 instead of the 3-iodoanilino group .

- Key Differences: The amino group is smaller and more electron-donating, enhancing polarity and solubility compared to the bulky, lipophilic iodoanilino group.

6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile Derivatives

- Structure : Chlorothiophenyl and oxypropoxy groups at positions 6 and 2, respectively .

- Key Differences: The oxypropoxy group increases hydrophilicity, whereas the iodoanilino group enhances lipophilicity. Chlorothiophenyl substituents may confer antibacterial activity, whereas iodine’s steric effects might prioritize cytotoxic or kinase-inhibitory roles .

Chromeno[2,3-b]pyridine-3-carbonitrile Derivatives

- Structure: Fused chromene and pyridine rings with a cyano group at position 3 .

- The absence of an iodoanilino group limits heavy-atom interactions but may enhance fluorescence properties.

2-(Thiomorpholin-4-yl)pyridine-3-carbonitrile

- Structure : Thiomorpholine substituent at position 2 .

- Key Differences: The sulfur atom in thiomorpholine introduces hydrogen-bonding capacity, contrasting with the iodine’s hydrophobic and steric effects. Molecular weight (205.3 g/mol) is lower than the iodoanilino analog (~325.1 g/mol), affecting pharmacokinetics .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Substituents (Position) | LogP (Predicted) | Solubility |

|---|---|---|---|---|

| 2-(3-Iodoanilino)pyridine-3-carbonitrile | ~325.1 | 3-Iodoanilino (2), CN (3) | High (~3.5) | Low (DMSO) |

| 2-Aminopyridine-3-carbonitrile | 119.1 | NH₂ (2), CN (3) | Moderate (~1.2) | Moderate (Water) |

| 6-(Chlorothiophenyl)-2-(2-oxopropoxy)... | ~350–400 | Cl-thiophenyl (6), oxypropoxy (2) | Moderate (~2.8) | Variable |

| 2-(Thiomorpholin-4-yl)pyridine-3-carbonitrile | 205.3 | Thiomorpholinyl (2), CN (3) | Moderate (~1.9) | Moderate (DMF) |

Note: LogP and solubility values are estimated based on substituent contributions.

Actividad Biológica

2-(3-Iodoanilino)pyridine-3-carbonitrile is an organic compound with potential biological applications, particularly in medicinal chemistry. Its structure includes a pyridine ring, an aniline moiety with an iodine substituent, and a nitrile group, which together contribute to its unique biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₈IN₃

- CAS Number : 1040043-87-5

- Structural Features : The presence of iodine enhances the compound's reactivity and binding affinity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom and nitrile group are critical for its binding affinity, allowing it to modulate various biological pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate interaction.

- Receptor Modulation : It can alter receptor activity, influencing signaling pathways associated with various diseases.

Anticancer Potential

Studies have identified pyridine derivatives as potential anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of cancer cell proliferation.

Case Studies and Research Findings

- Inhibition Studies :

- Synthesis and Biological Evaluation :

Comparison with Related Compounds

The biological activity of this compound can be compared to other halogenated anilines:

| Compound | Halogen | Biological Activity |

|---|---|---|

| 2-(3-Bromoanilino)pyridine-3-carbonitrile | Bromine | Moderate inhibition of cancer cell growth |

| 2-(3-Chloroanilino)pyridine-3-carbonitrile | Chlorine | Lower antimicrobial activity than iodo derivative |

| 2-(3-Fluoroanilino)pyridine-3-carbonitrile | Fluorine | Minimal biological activity |

The presence of iodine in this compound enhances its reactivity and potential efficacy compared to its bromo, chloro, and fluoro counterparts.

Q & A

Q. How can contradictory cytotoxicity data across cell lines be resolved?

- Methodological Answer : Replicate assays in triplicate using standardized protocols (e.g., MTT assay, 48-hour exposure). Normalize data to cell viability controls and apply statistical tests (ANOVA with Tukey post-hoc). Investigate off-target effects via transcriptomics (RNA-seq) .

Safety & Handling

Q. What precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid skin contact due to potential cyanide release under acidic conditions. Store in amber vials at −20°C with desiccants. Spills require neutralization with 10% NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.